molecular formula C9H12O3 B2772808 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid CAS No. 340164-19-4

8-Oxobicyclo[3.2.1]octane-3-carboxylic acid

Cat. No. B2772808
M. Wt: 168.192
InChI Key: RSGYKULVFGGLSM-KVSKUHBBSA-N
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Description

8-Oxobicyclo[3.2.1]octane-3-carboxylic acid is a chemical compound with the molecular formula C8H12O3 . It is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid has been a subject of research due to its biological significance. One method involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach uses gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has also been developed .


Molecular Structure Analysis

The molecular structure of 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid can be represented by the InChI code 1S/C8H12O3/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of the molecule .


Physical And Chemical Properties Analysis

8-Oxobicyclo[3.2.1]octane-3-carboxylic acid is a powder with a molecular weight of 156.18 .

Scientific Research Applications

Asymmetric Synthesis

Specific Scientific Field

Chemical Synthesis

Summary of the Application

“8-Oxobicyclo[3.2.1]octane-3-carboxylic acid” is used in the asymmetric synthesis of 8-oxabicyclo[3.2.1]octanes .

Methods of Application or Experimental Procedures

The compound is prepared via a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .

Results or Outcomes

The resultant compounds could then undergo interrupted Nazarov cyclization .

Construction of the 8-azabicyclo[3.2.1]octane Scaffold

Specific Scientific Field

Organic Chemistry

Summary of the Application

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .

Methods of Application or Experimental Procedures

Details about the methods of application or experimental procedures are not available.

Results or Outcomes

Details about the results or outcomes are not available.

Improved Synthesis of 8-oxabicyclo[3.2.1]octanes

Summary of the Application

“8-Oxobicyclo[3.2.1]octane-3-carboxylic acid” is used in the improved synthesis of 8-oxabicyclo[3.2.1]octanes .

Methods of Application or Experimental Procedures

A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been developed .

Results or Outcomes

This method allows the efficient construction of 8-oxabicyclo octanes and their analogs with a wide substrate scope .

Safety And Hazards

The safety information for 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid indicates that it has the hazard statements H315, H318, and H335 . This means it may cause skin irritation, eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

8-oxobicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-5-1-2-6(8)4-7(3-5)9(11)12/h5-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGYKULVFGGLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxobicyclo[3.2.1]octane-3-carboxylic acid

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